molecular formula C10H4Cl3NO2 B5657064 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione CAS No. 34281-49-7

3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B5657064
CAS No.: 34281-49-7
M. Wt: 276.5 g/mol
InChI Key: RLRJZOHJBHQUJQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrrole ring substituted with chlorine atoms and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3-chlorophenylhydrazine with maleic anhydride in the presence of a chlorinating agent. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and chlorination to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Industrial methods also emphasize the importance of safety measures due to the handling of chlorinating agents and organic solvents.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding dihydropyrrole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Amino or thiol-substituted pyrrole derivatives.

Scientific Research Applications

3,4-Dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism by which 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and disrupting cellular homeostasis.

Comparison with Similar Compounds

  • 3,4-Dichlorophenyl isocyanate
  • 3,4-Dichlorophenylhydrazine
  • 3,4-Dichloropyrrole

Comparison: Compared to these similar compounds, 3,4-dichloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring and the presence of a chlorophenyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

3,4-dichloro-1-(3-chlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO2/c11-5-2-1-3-6(4-5)14-9(15)7(12)8(13)10(14)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRJZOHJBHQUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=C(C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352562
Record name 3,4-dichloro-1-(3-chlorophenyl)-1h-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34281-49-7
Record name 3,4-dichloro-1-(3-chlorophenyl)-1h-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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